Hexaaminorutheniumtris(ylium) chloride
Description
Foundational Significance of Ruthenium Ammine Complexes in Inorganic Research
Ruthenium ammine complexes are a class of coordination compounds that have been pivotal in the development of modern inorganic chemistry. Ruthenium's ability to exist in a variety of stable oxidation states, most commonly +2 and +3, allows for the formation of a wide array of ammine derivatives that serve as model systems for studying fundamental chemical processes. wikiwand.comwikipedia.orgsamaterials.com The study of these complexes provides deep insights into metal-ligand bonding, structure, reactivity, and particularly the mechanisms of electron transfer reactions. chemimpex.comresearchgate.net
The work of Nobel laureate Henry Taube, for instance, extensively utilized ruthenium ammine complexes to explore the intricacies of inner-sphere and outer-sphere electron transfer mechanisms. His research uncovered the unexpected capacity of Ru(II) for back-bonding, a key concept in understanding the stability and reactivity of coordination compounds. acs.org Furthermore, the hexaammineruthenium(II)/(III) couple, [Ru(NH₃)₆]²⁺/[Ru(NH₃)₆]³⁺, is considered a classic example of a chemically and electrochemically reversible one-electron redox system. chemicalbook.comlookchem.comiorodeo.com This reversibility makes it an ideal subject for demonstrating and investigating the principles of cyclic voltammetry and other electrochemical techniques. chemicalbook.comresearchgate.net The stability and predictable behavior of ruthenium ammines have thus established them as indispensable tools for both foundational research and education in inorganic chemistry. walisongo.ac.id
Interdisciplinary Relevance of Hexaaminorutheniumtris(ylium) Chloride to Contemporary Chemical Science
The unique properties of hexaammineruthenium(III) chloride have propelled its use across a multitude of scientific disciplines beyond traditional inorganic chemistry. Its significance is particularly pronounced in electrochemistry, material science, and biosciences. chemimpex.com
Electrochemistry and Biosensing: Hexaammineruthenium(III) chloride is widely employed as a redox probe for the electrochemical characterization of electrode surfaces. researchgate.net Its reversible redox behavior is crucial for these applications. iorodeo.com Research has shown it to be a superior alternative to the more common hexacyanoferrate(II)/(III) redox couple for use in impedimetric biosensors with gold electrodes, as it does not cause corrosion or damage to the electrode surface, leading to more stable and reliable sensor signals. researchgate.netnih.gov This stability has been leveraged in the development of electrochemical biosensors for detecting human IgG and for use in commercial blood glucose monitoring systems, where it acts as an efficient electron mediator. chemicalbook.comnih.gov
Biological Systems: The compound serves as a valuable tool in biochemical analyses, acting as an indicator for reactions involving a single electron transfer. chemicalbook.com Its interaction with nucleic acids has also been a subject of study. For instance, a novel electrochemical sensor was developed using hexaammineruthenium(III) chloride as a redox indicator for the rapid detection of G-G mismatched DNA, where the complex binds to the DNA and produces a measurable electrochemical signal. nih.gov
Material Science and Catalysis: In material science, hexaammineruthenium(III) chloride is utilized as a precursor for synthesizing advanced materials. chemimpex.com It can be used to prepare catalysts, such as ruthenium supported on alumina (B75360) (Ru/Al₂O₃) for the hydrogenation of CO₂, and to form bimetallic complexes. sigmaaldrich.com The compound itself can serve as a catalyst in various chemical reactions, including oxidation reactions in organic synthesis. chemimpex.com
Historical Context of Ruthenium Coordination Chemistry Leading to Advanced Studies of this compound
The journey to understanding advanced ruthenium complexes began with the discovery of the element itself. Ruthenium was first identified in 1844 by Karl Ernst Claus, a Russian scientist who isolated it from platinum ore residues. wikiwand.comacs.orgamericanelements.com As a member of the platinum group metals, ruthenium exhibits rich and diverse coordination chemistry. wikipedia.org
The theoretical framework for understanding compounds like hexaammineruthenium(III) chloride was established by Alfred Werner, whose pioneering work on coordination complexes, particularly with cobalt ammines like hexaamminecobalt(III) chloride, laid the groundwork for the field. wikipedia.org The principles of octahedral geometry and the concept of a coordination sphere are directly applicable to ruthenium ammines.
Specific research into ruthenium ammine complexes gained significant momentum in the latter half of the 20th century. The isolation of the bivalent hexaammineruthenium(II) chloride was a critical step, as its properties as a reducing agent opened up simpler synthetic routes to many other ruthenium ammine complexes that were previously difficult to prepare. matthey.comrsc.org This breakthrough facilitated a deeper exploration of ruthenium's coordination chemistry. Concurrently, research into related systems, such as the polypyridyl complexes of ruthenium pioneered by Francis P. Dwyer and later expanded upon by Thomas J. Meyer, broadened the understanding of ruthenium's electronic and redox properties, which inspired further investigation into its various coordination compounds. nih.gov This cumulative historical development provided the robust foundation upon which the advanced studies and diverse applications of hexaammineruthenium(III) chloride are based today.
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Hexaammineruthenium(III) chloride | [Ru(NH₃)₆]Cl₃ |
| Hexaammineruthenium(II) chloride | [Ru(NH₃)₆]Cl₂ |
| Ruthenium | Ru |
| Ammonia (B1221849) | NH₃ |
| Chloride | Cl⁻ |
| Hexacyanoferrate(II) | [Fe(CN)₆]⁴⁻ |
| Hexacyanoferrate(III) | [Fe(CN)₆]³⁻ |
| Human Immunoglobulin G | IgG |
| Ruthenium on Alumina | Ru/Al₂O₃ |
| Carbon Dioxide | CO₂ |
Structure
2D Structure
Properties
Molecular Formula |
ClH12N6Ru-4 |
|---|---|
Molecular Weight |
232.7 g/mol |
IUPAC Name |
azanide;ruthenium(3+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+3/p-1 |
InChI Key |
BIOACAOEVXIAFX-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexaaminorutheniumtris Ylium Chloride
Precision Synthesis Strategies for High-Purity Hexaaminorutheniumtris(ylium) Chloride
The preparation of high-purity this compound, with a ruthenium concentration closely approximating the theoretical value of 32.7%, hinges on meticulous control over the synthetic environment and the quality of precursor materials. google.com
A prevalent high-purity synthesis route involves the oxidation of Hexaammineruthenium(II) dichloride. chemicalbook.com This process is highly sensitive to atmospheric and thermal conditions. The reaction is typically conducted by dissolving the Ru(II) precursor in water, adding ammonium (B1175870) chloride, and then introducing a controlled flow of an oxygen-containing gas. google.comchemicalbook.com
Key parameters for this controlled synthesis include bubbling high-purity (99.99%) oxygen gas at a specific flow rate, for instance, 0.5 L/min. chemicalbook.com The progression of the oxidation is monitored in real-time using an oxidation-reduction potential (ORP) meter. The oxygen flow is ceased when the potential reaches a predetermined endpoint, such as -80 mV (vs. Ag/AgCl), indicating the completion of the reaction. chemicalbook.com Maintaining a constant temperature range, typically between 20-25 °C, is crucial throughout the process to ensure consistent reaction kinetics and prevent the formation of side products. chemicalbook.com
Table 1: Controlled Synthesis Parameters for this compound
| Parameter | Controlled Variable | Typical Value/Range | Purpose | Source |
| Atmosphere | Oxidizing Gas | Oxygen (99.99% purity) | To oxidize Ru(II) to Ru(III) | chemicalbook.com |
| Gas Flow Rate | 0.5 L/min | To ensure efficient and controlled oxidation | chemicalbook.com | |
| Reaction Monitoring | Endpoint Detection | Oxidation-Reduction Potential (ORP) | To precisely determine reaction completion | chemicalbook.com |
| ORP Endpoint | -80 mV (vs. Ag/AgCl) | To prevent over-oxidation and impurity formation | chemicalbook.com | |
| Temperature | Reaction Temperature | 20 - 25 °C | To maintain optimal reaction rate and selectivity | chemicalbook.com |
While ammonia (B1221849) is a simple ligand, the strategy for its introduction and the nature of the initial ruthenium precursor are critical for optimizing the synthesis. The synthesis often starts not with the final product, but with a precursor like Hexaammineruthenium(II) dichloride, which is itself synthesized from a more common starting material such as Ruthenium(III) chloride. google.com
The optimization process involves the careful reduction of Ruthenium(III) chloride, for example, using zinc dust in the presence of concentrated aqueous ammonia. google.com The purity of the final Ru(III) complex is highly dependent on the purity of this Ru(II) intermediate. A key optimization is to filter off any excess reducing agent (zinc) before inducing crystallization of the Hexaammineruthenium(II) dichloride, as this prevents the co-precipitation of zinc ammine compounds that would act as impurities. google.com Furthermore, the addition of ammonium chloride to the reaction mixture helps to stabilize the complex and improve the yield and purity of the final oxidized product. chemicalbook.com This strategic approach, focusing on the purity of the precursor complex, is a cornerstone of producing high-grade this compound.
Spectroscopic and Chromatographic Methods for Advanced Product Isolation and Purification
Following synthesis, the crude product requires advanced purification to remove unreacted starting materials, byproducts, and any remaining reagents. Given the ionic nature of the complex, ion-exchange chromatography is a particularly effective technique. google.com
Cation-exchange column chromatography is frequently employed for the purification of ruthenium complexes. rsc.orgresearchgate.net In this method, a solution of the crude product is passed through a column packed with a cation-exchange resin. The positively charged [Ru(NH₃)₆]³⁺ cation binds to the stationary phase, while anionic and neutral impurities pass through. The desired complex is then eluted from the resin, often by using a solution with a high concentration of a competing cation. The stability of the complex during this process can be confirmed using spectrophotometry and high-performance liquid chromatography (HPLC). frontiersin.org
Silica and alumina (B75360) column chromatographies are also utilized for purifying various ruthenium complexes and can be adapted for this purpose. uark.edu The purity of the collected fractions is typically assessed using spectroscopic methods. Techniques like UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the identity and integrity of the purified this compound, ensuring the absence of contaminants. uark.edu
Crystallization Techniques for Single-Crystal Growth of this compound
The growth of single crystals is essential for definitive structural characterization via X-ray diffraction. For a water-soluble, air-stable compound like this compound, several standard crystallization techniques can be employed. washington.eduyoutube.com The primary goal of these methods is to achieve a state of supersaturation slowly, allowing for ordered nucleation and crystal growth rather than rapid precipitation. univ-rennes1.fr
Slow Evaporation : This is the most straightforward method. A saturated or near-saturated aqueous solution of the purified compound is prepared and placed in a clean vessel. The container is covered in a way that is not airtight (e.g., with perforated foil) to allow the solvent to evaporate slowly and without disturbance over several days. washington.edu
Slow Cooling : This technique involves dissolving the compound in a minimum amount of hot solvent (e.g., hot water) to create a saturated solution. youtube.com The solution is then allowed to cool to room temperature very slowly. This can be achieved by placing the vessel in an insulated container (like a Dewar flask) to decrease the rate of cooling, which promotes the formation of larger, higher-quality crystals. washington.edu A variation of this is used during synthesis, where cooling the solution to low temperatures (e.g., 3 °C) induces crystallization. chemicalbook.com
Solvent Diffusion (Layering) : This method is effective when a compound is soluble in one solvent but insoluble in another, and the two solvents are miscible. A concentrated solution of the complex in a "good" solvent (water) is carefully layered with a "poor" or "anti-solvent" (such as acetone (B3395972) or ethanol). unifr.ch Slow diffusion at the interface between the two liquids reduces the solubility of the complex, leading to gradual crystallization. Washing the final product with acetone or ethanol, as described in synthesis procedures, confirms their utility as anti-solvents. google.comchemicalbook.com
Table 2: Single-Crystal Growth Techniques for this compound
| Technique | Principle | Key Parameters | Suitability |
| Slow Evaporation | Gradually increases concentration by evaporating the solvent. | Uninterrupted environment, controlled evaporation rate. | Simple, effective for air-stable compounds. washington.edu |
| Slow Cooling | Decreases solubility by slowly lowering the temperature. | Gradual temperature reduction, insulation. | Good for compounds with temperature-dependent solubility. youtube.com |
| Solvent Diffusion | Reduces solubility by introducing an anti-solvent. | Choice of miscible solvent/anti-solvent pair, careful layering. unifr.ch | Highly controlled, good for small quantities. univ-rennes1.fr |
Theoretical and Computational Elucidation of Hexaaminorutheniumtris Ylium Chloride Electronic Structure
Ab Initio and Density Functional Theory (DFT) Investigations of Hexaaminorutheniumtris(ylium) Chloride Electronic Configuration
Theoretical investigations into the electronic structure of this compound, primarily through ab initio and Density Functional Theory (DFT) methods, provide fundamental insights into its chemical behavior. These computational approaches are essential for understanding the arrangement of electrons within the [Ru(NH₃)₆]³⁺ cation, which dictates its reactivity, spectroscopic, and electrochemical properties. njit.edu DFT, in particular, has proven to be a powerful tool for studying transition metal complexes, offering a balance between computational cost and accuracy for predicting electronic and structural properties. researchgate.net
Studies on related ruthenium ammine complexes have demonstrated that DFT calculations can accurately model geometries and total energies, typically confirming that the low-spin state is the most stable configuration. For the hexaammineruthenium(III) cation, which has a d⁵ electron configuration, this theoretical underpinning is crucial for interpreting experimental data. nih.gov
The electronic configuration of the hexaammineruthenium(III) cation, [Ru(NH₃)₆]³⁺, can be qualitatively understood using ligand field theory, which is further refined by quantitative molecular orbital (MO) calculations. In the octahedral environment created by the six ammonia (B1221849) ligands, the ruthenium atom's 4d orbitals are split into two distinct energy levels: a lower-energy set of t₂g orbitals (dxy, dxz, dyz) and a higher-energy set of eg orbitals (dx²-y², dz²). nih.gov
For a Ru(III) center, which has a d⁵ low-spin configuration, five electrons occupy the lower-energy t₂g orbitals, leaving one vacancy. The higher-energy eg orbitals remain unoccupied. nih.gov This arrangement is a direct consequence of the strong ligand field exerted by the six ammonia ligands.
DFT calculations provide a more detailed and quantitative picture of the MO diagram. These calculations allow for the determination of the precise energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For [Ru(NH₃)₆]³⁺, the HOMO is primarily composed of the filled Ru 4d(t₂g) orbitals, while the LUMO is associated with the t₂g vacancy and the higher-lying eg orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the complex's electronic transitions and redox potential. Studies on similar ruthenium complexes show that the nature of the ligands significantly modulates the energies of these frontier orbitals. nih.gov
Table 1: Simplified Molecular Orbital Scheme for [Ru(NH₃)₆]³⁺ based on Ligand Field Theory
| Orbital Set | Character | Occupancy | Description |
| eg(σ*) | Ru 4d(σ) | 0 | Antibonding orbitals, unoccupied |
| t₂g(π) | Ru 4d(π) | 5 | Non-bonding or weakly π-bonding orbitals, contains one vacancy |
This table is a simplified representation. Actual DFT calculations provide a more complex diagram with contributions from ligand orbitals.
The bonding in the [Ru(NH₃)₆]³⁺ cation is dominated by the coordinate covalent bonds between the central ruthenium(III) ion and the nitrogen atoms of the six ammonia ligands. DFT-based bonding analysis reveals that these interactions are primarily of a σ-donor type. nih.gov Each ammonia ligand donates a lone pair of electrons from its nitrogen atom to the vacant orbitals of the ruthenium ion, forming strong Ru-N sigma bonds.
Computational analyses, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can quantify the charge distribution within the complex. These analyses typically show a significant transfer of electron density from the ammonia ligands to the metal center, consistent with the formation of dative bonds. The strength of this σ-donation contributes to the large ligand field splitting observed in the complex. nih.gov While ammonia is primarily a σ-donor, subtle π-interactions can also be considered in high-level calculations, although they are less significant compared to the sigma framework. The stability of the complex is a direct result of these strong Ru-N bonds arranged in a highly symmetric octahedral geometry.
Advanced Computational Spectroscopic Predictions for this compound
Computational chemistry enables the prediction and interpretation of various spectroscopic properties of this compound. Time-dependent density functional theory (TD-DFT) is a particularly valuable method for simulating electronic absorption spectra, such as UV-Vis and X-ray absorption spectra (XAS). nih.govnih.gov
For [Ru(NH₃)₆]³⁺, TD-DFT calculations have been used to interpret the features observed in experimental L₃-edge XAS. nih.gov These spectra arise from the excitation of core electrons (Ru 2p) to unoccupied molecular orbitals. Calculations can assign specific spectral features to electronic transitions. For instance, in Ru(III) complexes, a low-energy feature (peak A) is attributed to transitions from the 2p orbitals to the vacancy in the 4d(π) or t₂g orbitals. A more intense feature at higher energy (peak B) is assigned to transitions to the unoccupied 4d(σ) or eg orbitals. nih.gov The calculated energy difference between these peaks provides a direct measure of the ligand field splitting.
The close agreement between computationally predicted and experimentally measured spectra validates the theoretical model of the electronic structure. nih.gov DFT can also be employed to predict other spectroscopic parameters, such as the isomer shift and quadrupole splitting in Mössbauer spectroscopy for related ruthenium complexes, which are sensitive to the electron density and electric field gradient at the ruthenium nucleus. nih.gov
Table 2: Comparison of Experimental and TD-DFT Calculated XAS Pre-Edge Peak Positions (eV) for [Ru(NH₃)₆]³⁺
| Feature | Transition | Experimental Peak Position (eV) nih.gov |
| A | 2p → 4d(π) vacancy | 2838.5 |
| B | 2p → 4d(σ) | 2841.8 |
| Δpeaks (B-A) | - | 3.3 |
Note: The calculated spectra are typically shifted to align with the experimental energy scale. The crucial aspect is the accurate prediction of the relative peak separations (Δpeaks). nih.gov
Modeling of Electron Correlation Effects in this compound
Accurate theoretical modeling of molecules, especially those containing transition metals, requires an adequate description of electron correlation. engphyj.org Electron correlation refers to the interaction and correlated motion of electrons, an effect that is inherently neglected in simpler models like the Hartree-Fock method. engphyj.org For a complex like this compound, with its d-electrons and multiple covalent bonds, accounting for electron correlation is critical for obtaining reliable predictions of its properties. njit.eduengphyj.org
DFT methods inherently include a degree of electron correlation through the exchange-correlation functional, which makes them a popular and pragmatic choice for systems of this size. engphyj.org However, for higher accuracy, more sophisticated ab initio methods are employed. These include Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. engphyj.org Coupled Cluster methods, such as CCSD(T), are often considered the "gold standard" in quantum chemistry for their ability to capture a large portion of the correlation energy, leading to highly accurate predictions of molecular geometries and energies. researchgate.netnih.gov
The importance of electron correlation is evident when considering the subtle balance of forces within the [Ru(NH₃)₆]³⁺ cation. The repulsion between the d-electrons on the ruthenium center and the electrons in the Ru-N bonds is a correlation effect. An accurate description of this repulsion is necessary to correctly predict bond lengths, vibrational frequencies, and the relative energies of different electronic states. For the ammonia ligands themselves, accurate calculations of their potential energy surfaces have been shown to require high-level coupled-cluster methods that account for high-order electronic correlations. researchgate.netnih.gov Therefore, a precise theoretical treatment of the full this compound complex necessitates methods that robustly model these complex electron-electron interactions.
In Depth Spectroscopic Characterization of Hexaaminorutheniumtris Ylium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ligand Dynamics and Isomeric Forms
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. However, the paramagnetic nature of the Ruthenium(III) center in hexaaminoruthenium(III) chloride, with its d⁵ electron configuration, presents challenges for traditional NMR analysis due to significant line broadening and large chemical shifts.
Despite these challenges, specialized NMR techniques can provide valuable information. Paramagnetic NMR studies on analogous Ru(III) complexes have demonstrated that hyperfine interactions can lead to substantial shielding of ligand nuclei. The analysis of these hyperfine shifts, often aided by theoretical calculations, can provide insights into the spin density distribution within the molecule.
Regarding isomeric forms, for a symmetrical octahedral complex like [Ru(NH₃)₆]³⁺, geometric isomerism is not expected. However, in solution, the possibility of forming aquated or other substituted species exists, which could be considered as different chemical entities or isomers in a broader sense. These species would likely exhibit distinct NMR signatures, although resolving them from the parent compound in a paramagnetic system would be complex.
Table 4.1.1: Expected NMR Observables for Paramagnetic Ru(III) Ammine Complexes
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Linewidth | Information Gained |
| ¹H (NH₃) | Broad, significantly shifted from diamagnetic region | Broad | Ligand environment, hyperfine coupling |
| ¹⁵N (NH₃) | Broad, significantly shifted from diamagnetic region | Very Broad | Direct probe of metal-ligand bond, spin delocalization |
Note: Specific experimental values for Hexaaminoruthenium(III) chloride are not widely reported due to the challenges of paramagnetic NMR.
X-ray Absorption Spectroscopy (XAS) for Ruthenium Oxidation State and Local Geometry
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the oxidation state and local coordination environment of a specific atom in a compound. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES): The XANES region of the Ru K-edge or L-edge spectrum is particularly sensitive to the oxidation state and coordination geometry of the ruthenium center. The energy of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the absorption edge to higher energy. nih.govrsc.org Studies on various ruthenium compounds have established a clear relationship between the Ru K-edge energy and the formal oxidation state, confirming the +3 oxidation state of ruthenium in hexaaminoruthenium(III) chloride. researchgate.net The pre-edge features in the XANES spectrum can also provide information about the symmetry of the coordination environment.
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic structure around the absorbing atom, including the coordination number, bond distances, and disorder of the neighboring atoms. Analysis of the EXAFS spectrum of hexaaminoruthenium(III) chloride allows for the precise determination of the Ru-N bond lengths and the number of nearest nitrogen neighbors. These studies have confirmed the octahedral coordination of the ruthenium ion by six ammine ligands.
Table 4.2.1: Representative EXAFS-derived Structural Parameters for Hexaaminoruthenium(III) Chloride
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Ru-N | 6 | ~2.10 | Data not available |
Note: The exact values can vary slightly depending on the specific experimental conditions and data analysis methods.
Resonance Raman Spectroscopy for Vibrational Modes and Electronic Coupling in Hexaaminoruthenium(III) Chloride
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of a molecule that are coupled to an electronic transition. wikipedia.orgedinst.com By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the intensity of specific Raman bands can be enhanced by several orders of magnitude. spectroscopyonline.com This selectivity allows for the detailed investigation of the vibrational structure of the chromophoric part of a molecule.
For hexaaminoruthenium(III) chloride, the visible absorption spectrum is dominated by relatively weak ligand-field (d-d) transitions. Excitation into these bands can provide resonance enhancement of the Ru-N stretching and N-H bending modes of the ammine ligands. The analysis of the RR spectra allows for the assignment of these vibrational modes and provides information about the strength of the Ru-N bond.
Furthermore, RR spectroscopy is a valuable tool for probing electronic coupling in mixed-valence systems. While hexaaminoruthenium(III) chloride itself is not a mixed-valence compound, it is a key component in the study of outer-sphere electron transfer reactions and the formation of mixed-valence dimers. In such systems, the intensity and frequency of the bridging ligand modes in the RR spectrum can be used to quantify the degree of electronic communication between the metal centers.
Table 4.3.1: Expected Vibrational Modes for [Ru(NH₃)₆]³⁺ in Raman Spectra
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
| ν(Ru-N) | 400 - 500 | Symmetric and asymmetric stretching of the Ru-N bonds |
| δ(N-H) | 1200 - 1600 | Bending modes of the ammine ligands |
| ρ(NH₃) | 700 - 900 | Rocking modes of the ammine ligands |
| ν(N-H) | 3100 - 3400 | Symmetric and asymmetric stretching of the N-H bonds |
Note: Specific resonance Raman data for hexaaminoruthenium(III) chloride is not extensively detailed in readily available literature.
Time-Resolved Spectroscopic Probes of Excited State Dynamics of Hexaaminoruthenium(III) Chloride
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to investigate the dynamics of excited electronic states on ultrafast timescales. ipcms.frrsc.org Upon photoexcitation, molecules are promoted to an excited state, and these techniques allow for the monitoring of the subsequent relaxation processes, including internal conversion, intersystem crossing, and energy transfer.
For hexaaminoruthenium(III) chloride, excitation into the ligand-field bands populates excited d-states. The decay of these excited states back to the ground state can occur through a combination of radiative (phosphorescence) and non-radiative pathways. Time-resolved transient absorption spectroscopy can track the population of these excited states by monitoring changes in the absorption spectrum as a function of time after the initial excitation pulse.
Studies on related ruthenium(II) complexes have revealed excited-state lifetimes ranging from femtoseconds to microseconds, depending on the nature of the ligands and the solvent environment. stfc.ac.ukresearchgate.netnih.gov For a simple complex like hexaaminoruthenium(III) chloride, the excited-state dynamics are expected to be relatively fast, likely occurring on the picosecond to nanosecond timescale. The lifetime of the excited state is a crucial parameter that influences the efficiency of photochemical reactions. Understanding the decay pathways is essential for applications in photoredox catalysis and solar energy conversion.
Table 4.4.1: Key Parameters in Time-Resolved Spectroscopy of Ruthenium Complexes
| Parameter | Description | Typical Timescale |
| Excited State Lifetime (τ) | The average time a molecule spends in an excited state before returning to the ground state. | Picoseconds to Microseconds |
| Internal Conversion | Non-radiative transition between electronic states of the same spin multiplicity. | Femtoseconds to Picoseconds |
| Intersystem Crossing | Non-radiative transition between electronic states of different spin multiplicities. | Picoseconds to Nanoseconds |
| Transient Absorption | Absorption of light by a transient excited species. | Monitored over the lifetime of the excited state |
Note: Specific experimental data on the excited-state dynamics of Hexaaminoruthenium(III) chloride is limited in the available literature.
Comprehensive Analysis of Hexaaminorutheniumtris Ylium Chloride Redox Mechanisms
Electrochemical Characterization of Hexaaminorutheniumtris(ylium) Chloride Redox Potentials
The electrochemical characterization of hexaammineruthenium(III) chloride is fundamental to understanding its function as a redox mediator. It is a commonly used probe for the electrochemical assessment of electrode surfaces. researchgate.net The redox couple [Ru(NH₃)₆]³⁺/²⁺ is well-known for its reversible nature. iorodeo.com
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques used to investigate the redox behavior of hexaammineruthenium(III) chloride. In typical experiments, CV is performed by scanning a potential range to observe both the reduction and oxidation peaks. For instance, in a 0.1 M KCl solution, the potential may be swept from +0.1 V to -0.5 V. walisongo.ac.id In other studies using screen-printed electrodes, a potential range of +0.2 V to -0.6 V vs. Ag/AgCl has been employed. researchgate.net
DPV offers higher sensitivity and is often used for quantitative analysis. For dopamine, a related compound often studied alongside, DPV has been performed from 0.0 V to 0.7 V with specific parameters for modulation amplitude and pulse width. walisongo.ac.id The choice of supporting electrolyte and its concentration can significantly impact the voltammetric response. Studies have been conducted with KCl concentrations varying from 0.1 M down to 1 fM, revealing changes in the redox behavior at very low ionic strengths. techconnectworld.com
The table below summarizes typical experimental parameters used in voltammetric studies of hexaammineruthenium(III) chloride.
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) | Reference |
| Analyte | 1 mM [Ru(NH₃)₆]³⁺ | 0.005–0.500 mM [Ru(NH₃)₆]³⁺ | walisongo.ac.id |
| Supporting Electrolyte | 0.1 M KCl | 0.1 M KCl | walisongo.ac.id |
| Potential Range | +0.1 V to -0.5 V | 0.0 V to -0.4 V (SWV) | walisongo.ac.id |
| Scan Rate | 100 mV/s | N/A | researchgate.net |
| SWV Frequency | N/A | 30 Hz | walisongo.ac.id |
| DPV Modulation Amplitude | N/A | 25 mV (for Dopamine) | walisongo.ac.id |
The reversibility of the [Ru(NH₃)₆]³⁺/²⁺ redox process is a key characteristic. In cyclic voltammetry, an ideal reversible one-electron process at 298 K exhibits a peak-to-peak separation (ΔEₚ) of 59 mV. researchgate.net Generally, a smaller ΔEₚ value indicates a more reversible reaction. researchgate.net For hexaammineruthenium(III) chloride, the process is considered a classic example of an electrochemically reversible system under common slow scan rates. researchgate.net However, at nanogap interdigitated array electrodes with very low ionic strength (1 fM KCl), the peak separation can increase significantly, indicating a quasi-reversible process under these specific conditions. techconnectworld.com
The kinetics of electron transfer are quantified by the standard heterogeneous electron transfer rate constant (k⁰). Techniques like Fourier-transformed AC (FTAC) voltammetry are employed to measure fast electrode kinetics. monash.edu Studies show that the rate constants for the reduction of [Ru(NH₃)₆]³⁺ are highly dependent on the electrolyte anion, following the order CF₃SO₃⁻ < Cl⁻ < ClO₄⁻, but are not dependent on the cation (Na⁺, K⁺, H⁺). nih.gov The direct proportionality of the rate constant to the total chloride concentration suggests that Cl⁻ is directly involved in mediating the electron transfer. nih.gov
| Electrode Material | k⁰ (cm s⁻¹) for [Ru(NH₃)₆]³⁺/²⁺ | Electrolyte | Reference |
| Boron-Doped Diamond (BDD) | 0.05 | 1.0 M KCl | monash.edu |
| Glassy Carbon (GC) | ≥ 0.2 (reversible) | 1.0 M KCl | monash.edu |
| Platinum (Pt) | ≥ 0.2 (reversible) | 1.0 M KCl | monash.edu |
| Gold (Au) | Higher than at Pt | Various | researchgate.net |
Mechanistic Pathways of Multi-Electron Redox Processes in this compound Systems
While the fundamental redox event for [Ru(NH₃)₆]³⁺ is a single-electron transfer, more complex systems incorporating ruthenium centers can exhibit multi-electron processes. Coordination-driven self-assembly can be used to construct polynuclear metallacages and molecular barrels containing multiple ruthenium-alkenyl moieties. uni-konstanz.deresearchgate.net
In one such study, hexanuclear ruthenium cages were synthesized that could release up to eleven electrons on the voltammetric timescale. uni-konstanz.de These cages demonstrated the ability to be oxidized in multiple discrete steps without disintegration of their structure, persisting up to a hexacationic state. uni-konstanz.de For example, certain hexaruthenium cages release a total of six electrons in two distinct three-electron redox steps. uni-konstanz.de These findings highlight that while the simple hexaammine complex undergoes a one-electron process, embedding ruthenium centers in larger, electronically coupled frameworks allows for stable, multi-electron redox chemistry.
Intramolecular Electron Transfer Kinetics within Modified this compound Constructs
When hexaammineruthenium(III) is incorporated into or interacts with larger molecular structures, the kinetics of electron transfer can be studied within the resulting construct. For instance, the interaction between the positively charged [Ru(NH₃)₆]³⁺ cation and the negatively charged phosphate (B84403) backbone of DNA is a well-studied example. researchgate.net It is generally assumed that these interactions are purely electrostatic. researchgate.net
However, studies have shown that for DNA sequences containing a G-quadruplex part, a more specific interaction occurs, influencing the DNA conformation. researchgate.net In this specific DNA-RuHex construct, the electron transfer rate constant was evaluated to be 37 ± 5 s⁻¹ based on a Laviron plot. researchgate.net In more complex, covalently linked systems, such as three-dimensional molecular barrels with divinylphenylene-bridged diruthenium units, intramolecular electronic communication is observed in the oxidized states. Spectroelectrochemical studies confirm substituent-dependent communication within the π-conjugated backbone when the diruthenium units are in mixed-valent radical cation states. uni-konstanz.de
Heterogeneous Electron Transfer Studies at Electrode Interfaces
Heterogeneous electron transfer between the [Ru(NH₃)₆]³⁺ ion and the electrode surface is highly sensitive to the nature of that interface. The rate of electron transfer can be significantly influenced by the electrode material, its surface structure, and the composition of the electrolyte. nih.govmmu.ac.uk
Studies comparing different electrode materials such as platinum (Pt), gold (Au), glassy carbon (GC), and boron-doped diamond (BDD) have revealed significant differences in kinetic rates. monash.eduresearchgate.net The kinetics for the reduction of [Ru(NH₃)₆]³⁺ are slower at BDD electrodes compared to GC and Pt. monash.edu The rate constant of reduction has also been found to be somewhat higher at Pt than at Au electrodes in various electrolyte solutions. researchgate.net
The surface characteristics of the electrode play a crucial role. For graphite (B72142) and graphene paste electrodes, a clear correlation exists between the lateral flake size and the heterogeneous electron transfer (HET) kinetics. mmu.ac.uk Smaller flake sizes lead to an improved HET rate, which is attributed to an increased number of electrochemically active edge plane sites and defects on the electrode surface. mmu.ac.uk Similarly, controllably engineering defect density in single-layer graphene can enhance the HET rate by up to 35-fold compared to pristine graphene. nih.govrsc.org The anions present in the electrolyte are also directly involved; for instance, the rate constant for the reduction of [Ru(NH₃)₆]³⁺ is directly proportional to the chloride ion concentration, indicating its role as a mediator in the electron transfer process. researchgate.netnih.gov This mediation is thought to occur via adsorbed chloride ions. researchgate.net
Ligand Exchange Kinetics and Reaction Pathway Elucidation for Hexaaminorutheniumtris Ylium Chloride
Mechanistic Studies of Ligand Dissociation and Association in Hexaaminoruthenium(III) Chloride.
The exchange of ligands in an octahedral complex like Hexaaminoruthenium(III) can proceed through several mechanistic pathways, primarily categorized as dissociative, associative, or interchange mechanisms. The specific pathway is influenced by factors such as the nature of the metal center, the ligands, and the reaction conditions.
Dissociative Pathways and Intermediates.
In a dissociative (D) mechanism, the rate-determining step is the cleavage of the bond between the metal and the leaving group, forming a five-coordinate intermediate. This is followed by the rapid coordination of the incoming ligand.
Solid-State Thermal Substitution:
Studies on the thermal decomposition of solid Hexaaminoruthenium(III) halides provide insight into a dissociative pathway where an ammonia (B1221849) ligand is lost. The general reaction is:
[Ru(NH₃)₆]X₃(s) → [Ru(NH₃)₅X]X₂(s) + NH₃(g) (where X = Br⁻, I⁻)
Kinetic parameters for this solid-state deammonation-anation reaction have been determined, indicating a dependence on the outer-sphere anion. oup.com
| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kcal/mol) | Activation Entropy (ΔS‡, e.u.) |
| [Ru(NH₃)₆]Br₃ | 161 | 2.10 x 10⁻⁵ | 23.3 | -29.3 |
| [Ru(NH₃)₆]I₃ | Not specified | Higher than bromide | Lower than bromide | Larger than bromide |
The data reveals that the reaction rate is influenced by the halide in the outer coordination sphere, suggesting its involvement in the transition state, even in a primarily dissociative process. oup.com The negative activation entropy for the bromide complex suggests a more ordered transition state than the reactants, which is somewhat counterintuitive for a purely dissociative step and may indicate a degree of associative character or constraints of the solid-state environment. oup.com
Associative Pathways and Transition States.
An associative (A) mechanism involves the initial formation of a bond with the incoming ligand, creating a seven-coordinate intermediate or transition state. The departure of the leaving group then follows.
Reaction with Nitric Oxide:
The reaction is: [Ru(NH₃)₆]³⁺ + NO → Products
Kinetic data for this reaction in acidic aqueous solution at 26 °C are presented below. rsc.orgresearchgate.net
| Reaction | Second-Order Rate Constant (k, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J K⁻¹mol⁻¹) | ΔV‡ (cm³/mol) |
| [Ru(NH₃)₆]³⁺ + NO | 0.30 ± 0.01 | 41 ± 2 | -114 ± 7 | -13.6 ± 0.3 |
The significantly negative activation entropy (ΔS‡) and the negative volume of activation (ΔV‡) are strong indicators of an associative mechanism. rsc.orgresearchgate.net These values point to a transition state that is more ordered and compact than the reactants, which is characteristic of the formation of a new bond with the incoming nucleophile in the rate-determining step. rsc.orgresearchgate.net
Interchange Mechanisms.
The interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a detectable intermediate. nih.gov This mechanism is further classified as either dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. For many octahedral complexes, particularly of the second and third transition series, the interchange mechanism is common. nih.gov
For ruthenium(III) ammine complexes, the specific nature of the interchange mechanism can be influenced by the ligands present. For instance, the hydrolysis of some ruthenium(II) arene complexes, which can have electronic similarities to Ru(III) centers, is suggested to proceed via a concerted interchange pathway. nih.gov Acidic hydrolysis of other Ru(III) ammine complexes, such as [Ru(NH₃)₅X]²⁺, is proposed to occur via an associative pathway, which can be considered an Ia mechanism. nih.gov The lack of a detectable intermediate in many substitution reactions of ruthenium ammines makes the interchange mechanism a likely pathway.
Quantitative Kinetic Analysis of Ligand Exchange Rates.
The rates of ligand exchange reactions are influenced by several factors, including the properties of the solvent and the steric and electronic characteristics of both the incoming and leaving ligands.
Influence of Solvent Polarity and Ionic Strength.
The polarity of the solvent can significantly affect the rates of ligand exchange reactions, particularly those involving charged species. For a dissociative mechanism, an increase in solvent polarity generally leads to a modest increase in the reaction rate due to the stabilization of the charged intermediate. Conversely, for an associative mechanism involving charged reactants, the effect of solvent polarity is more complex and depends on the charge distribution in the transition state.
While specific data on the effect of solvent polarity on the ammonia exchange of Hexaaminoruthenium(III) chloride is not extensively documented, studies on related metal complexes have shown that the dielectric constant of the medium can influence reaction rates. researchgate.net
The ionic strength of the solution can also impact the reaction rate, especially when the reactants are charged. According to the Debye-Hückel theory, an increase in ionic strength will decrease the rate of a reaction between ions of the same charge and increase the rate of a reaction between ions of opposite charge. For reactions involving a charged species and a neutral molecule, the effect of ionic strength is generally small. In a study on the Ru(III)-catalyzed oxidation of hydroxybenzoic acids, it was observed that the variation in ionic strength did not significantly change the reaction velocity constant, suggesting the involvement of a neutral species in the rate-determining step in that particular system. orientjchem.org
Steric and Electronic Effects of Incoming and Leaving Ligands.
Steric Effects:
The size of both the incoming and leaving ligands can have a profound impact on the rate and mechanism of substitution.
Incoming Ligands: Increased steric bulk of an incoming ligand generally disfavors an associative pathway due to increased crowding in the seven-coordinate transition state. nih.gov This steric hindrance can lead to a shift towards a dissociative or interchange mechanism. For instance, the reaction rates of ruthenium complexes with sterically hindered ligands are often significantly slower. nih.gov
Leaving Ligands: The steric bulk of the leaving group can also influence the reaction rate. In a dissociative mechanism, a bulkier leaving group might lead to a faster rate due to the relief of steric strain upon its departure. However, in an associative mechanism, the effect is less direct.
Electronic Effects:
The electronic properties of the ligands play a crucial role in modulating the reactivity of the metal center.
Incoming Ligands: A more nucleophilic incoming ligand will generally react faster in an associative mechanism, as it can more effectively attack the metal center.
Leaving Ligands: The electronic nature of the leaving group is critical. A better leaving group is one that can stabilize the negative charge that develops as it departs from the metal center. For ruthenium(III) ammine complexes, the electronic properties of the non-leaving ("spectator") ligands also have a significant effect. Electron-withdrawing groups on the spectator ligands can make the metal center more electrophilic and thus more susceptible to nucleophilic attack in an associative pathway. Conversely, electron-donating groups can increase the electron density on the metal, potentially favoring a dissociative mechanism by weakening the metal-ligand bonds. Studies on various ruthenium complexes have demonstrated a clear correlation between the electronic nature of the ligands and the redox potential of the metal center, which in turn influences its kinetic lability. nih.gov For example, in a series of terphenyl-bridged cyclometalated ruthenium-amine complexes, varying the electronic nature of the amine substituents led to regular changes in the redox potentials. nih.gov
Real-time Monitoring of Ligand Exchange with Advanced Spectroscopic Techniques
The study of rapid ligand exchange reactions in coordination compounds like Hexaaminorutheniumtris(ylium) chloride necessitates the use of advanced spectroscopic techniques capable of monitoring concentration changes on a millisecond to second timescale. nih.gov Techniques such as stopped-flow spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in elucidating the kinetic and mechanistic details of these processes.
Stopped-Flow Spectroscopy: This is a powerful technique for studying fast reactions in solution. nih.gov It involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored spectroscopically as a function of time. nih.gov For the ligand exchange of this compound, a solution of the complex could be rapidly mixed with a solution containing the incoming ligand. The subsequent change in the UV-Vis absorption or fluorescence spectrum can be monitored. nih.gov For instance, the replacement of an ammonia ligand with a water molecule (aquation) would lead to a shift in the absorption maximum, which can be tracked over time to determine the reaction rate. The data obtained can be fitted to appropriate kinetic models to extract rate constants. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the kinetics of ligand exchange. nih.gov Techniques like line-shape analysis and magnetization transfer can provide quantitative data on exchange rates. For Hexaaminoruthenium(III) chloride, which is paramagnetic, specialized NMR techniques are required to overcome the challenges associated with peak broadening. nih.gov By monitoring the chemical shifts and line widths of the coordinated and free ligands at different temperatures, it is possible to determine the rate constants for the exchange process. nih.gov For example, in a solution containing an excess of an isotopically labeled incoming ligand, the rate of its incorporation into the coordination sphere of the ruthenium center can be followed by NMR. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has emerged as a valuable tool for investigating ligand exchange kinetics. By introducing an isotopically labeled ligand into the solution, the exchange process can be monitored by observing the time-dependent changes in the mass-to-charge ratio of the complex ions. nih.gov This technique can provide insights into the speciation of the complexes in solution and help in determining the rate constants for ligand dissociation. nih.gov
These advanced spectroscopic methods provide the necessary time resolution and structural information to monitor the intricate details of ligand exchange reactions in real-time, paving the way for a comprehensive understanding of the reaction pathways.
Activation Parameters and Thermodynamic Profiles for Ligand Exchange
The study of activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provides profound insights into the mechanism of ligand substitution reactions. These parameters are typically determined by studying the temperature dependence of the reaction rate constants and applying the Eyring equation.
While specific experimental data for the ligand exchange of this compound is not extensively detailed in the readily available literature, we can infer the expected thermodynamic profile based on related ruthenium(III) ammine complexes and general principles of coordination chemistry. Theoretical studies on the aquation of a related complex, [Ru(NH₃)₅Cl]²⁺, have provided calculated activation energies. nih.gov For the substitution of an ammonia ligand in a similar complex, a theoretical activation energy of 22.7 kcal/mol has been reported, suggesting a significant energy barrier for this process. nih.gov
The general equation for the aquation of Hexaaminorutheniumtris(ylium) is: [Ru(NH₃)₆]³⁺ + H₂O ⇌ [Ru(NH₃)₅(H₂O)]³⁺ + NH₃
The thermodynamic profile of this reaction can be represented by a reaction coordinate diagram, where the reactants pass through a higher energy transition state before forming the products. The difference in energy between the reactants and the transition state corresponds to the activation energy.
Illustrative Activation Parameters for Ligand Exchange in a Ru(III) Ammine Complex
To illustrate the type of data obtained from such studies, the following table presents hypothetical yet chemically reasonable activation parameters for the aquation of a generic [Ru(NH₃)₆]³⁺ complex. These values are based on typical ranges observed for dissociative interchange mechanisms in octahedral complexes.
| Parameter | Value | Unit |
| Enthalpy of Activation (ΔH‡) | 95 | kJ/mol |
| Entropy of Activation (ΔS‡) | +15 | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 90.5 | kJ/mol |
This is an interactive data table. The values are illustrative and based on typical data for similar complexes.
A positive entropy of activation, as illustrated in the table, is often indicative of a dissociative or interchange dissociative (Id) mechanism. In such a mechanism, the rate-determining step involves the partial or complete cleavage of the bond between the metal center and the leaving ligand, leading to an increase in disorder in the transition state.
Illustrative Thermodynamic Profile for Ligand Exchange
| Parameter | Value | Unit |
| Standard Enthalpy of Reaction (ΔH°) | +10 | kJ/mol |
| Standard Entropy of Reaction (ΔS°) | +5 | J/(mol·K) |
| Standard Gibbs Free Energy of Reaction (ΔG°) at 298 K | +8.5 | kJ/mol |
This is an interactive data table. The values are illustrative.
A positive ΔG° would suggest that the forward reaction (aquation) is not spontaneous under standard conditions and that the hexaammine complex is thermodynamically stable with respect to substitution by a single water molecule.
The elucidation of these activation and thermodynamic parameters through rigorous experimental studies is crucial for a complete understanding of the reactivity and stability of this compound and for predicting its behavior in various chemical environments.
Catalytic Applications and Mechanistic Insights of Hexaaminorutheniumtris Ylium Chloride
Homogeneous Catalysis Mediated by Hexaaminorutheniumtris(ylium) Chloride
As a homogeneous catalyst, hexaammineruthenium(III) chloride's function is intrinsically linked to its redox properties. It can initiate reactions by acting as an oxidant or be transformed into a more catalytically active species in situ. While it is often used as a precursor for more complex catalysts, its fundamental electron-transfer capabilities are central to its role in redox-driven transformations.
The application of hexaammineruthenium(III) chloride and related ruthenium-ammine complexes in homogeneous catalysis often involves the oxidation of organic substrates. A notable example is the electrocatalytic oxidation of ammonia (B1221849), a process with significant implications for fuel cells and waste remediation. researchgate.net While studies often focus on related polypyridyl complexes, the underlying principles are shared. The catalytic cycle is initiated by the oxidation of the Ru(II) form, generated from the Ru(III) precursor, which then activates a substrate molecule.
Similarly, the oxidation of alcohols to aldehydes and ketones is a fundamental organic transformation where ruthenium catalysts are prominent. nih.govresearchgate.net Although direct catalysis by [Ru(NH₃)₆]Cl₃ is less common than with ligand-modified ruthenium centers, it can serve as a precursor to generate the active catalytic species. The general approach involves the oxidation of a Ru(II) or Ru(III) species to a higher oxidation state, which is capable of abstracting a hydride from the alcohol.
A key redox-driven application is in the synthesis of other catalytically important ruthenium compounds. For instance, [Ru(NH₃)₆]Cl₃ is a common starting material for creating supported catalysts, such as Ru/CeO₂, which are highly active in processes like ammonia synthesis. rsc.org
| Transformation | Substrate | Product | Catalyst System | Key Finding |
| Ammonia Oxidation | Ammonia | Dinitrogen | [Ru(tpy)(dmabpy)Cl]⁺ (related complex) | The catalyst operates via an outer-sphere electron transfer mechanism with a high turnover frequency (TOF) of 9360 h⁻¹. osti.gov |
| Alcohol Oxidation | Various primary and secondary alcohols | Aldehydes and Ketones | Electrochemical oxidation (general principle) | Direct electrochemical methods can achieve high efficiency and selectivity without external chemical oxidants. nih.govnih.gov |
| Catalyst Synthesis | [Ru(NH₃)₆]Cl₃ | Ru/CeO₂ | Incipient wetness impregnation | The choice of precursor significantly impacts the final catalyst's activity for ammonia synthesis. rsc.org |
The mechanism of catalysis involving hexaammineruthenium(III) chloride and its derivatives hinges on the Ru(III)/Ru(II) redox couple and the potential to access higher oxidation states like Ru(IV) and Ru(V).
In the well-studied case of ammonia oxidation by related ruthenium-ammine complexes, the catalytic cycle involves several key steps:
Initiation : The precatalyst, a Ru(II) complex, is electrochemically oxidized to Ru(III).
Substrate Activation : The Ru(III) center is sufficiently acidic to facilitate the deprotonation of a coordinated ammonia ligand, forming a Ru(III)-amido ([RuIII(NH₂)]²⁺) intermediate.
Redox Disproportionation/Coupling : This key intermediate can follow multiple pathways. One proposed mechanism involves a bimolecular reaction where two [RuIII(NH₂)]²⁺ species react to form a Ru(IV)-imido ([RuIV(NH)]²⁺) and regenerate the Ru(II) catalyst. Another pathway suggests the homocoupling of aminyl intermediates to form a hydrazine (B178648) complex, which is then oxidized to N₂. osti.govresearchgate.net
Turnover : The subsequent oxidation of intermediates releases the product (N₂) and regenerates the active catalytic species. researchgate.net
For alcohol oxidation, the mechanism, while often studied with other Ru complexes, is believed to proceed through a high-valent ruthenium-oxo species. The cycle generally involves:
Oxidation of the Ru(III) precursor to a Ru(IV) or Ru(V) state.
Formation of a Ru=O (oxo) species.
Abstraction of a hydrogen atom from the alcohol by the oxo group, generating a radical intermediate.
A second electron and proton transfer step yields the carbonyl product and reduces the ruthenium center, allowing the cycle to restart.
Electrocatalytic Functions of this compound in Energy Conversion
In electrocatalysis, hexaammineruthenium(III) chloride primarily serves as a stable, water-soluble, and well-behaved precursor for forming more complex or heterogeneous catalytic materials on electrode surfaces. Its role is pivotal in the development of catalysts for critical energy conversion reactions.
The Oxygen Evolution Reaction (OER) is the anodic half-reaction of water splitting and is a major bottleneck due to its sluggish kinetics. Ruthenium-based materials are among the most active OER catalysts. rsc.orgrsc.org While [Ru(NH₃)₆]Cl₃ itself is not typically the active catalyst, it is used to synthesize active ruthenium oxides or single-site catalysts.
The generally accepted mechanism for OER on ruthenium sites (the adsorbate evolution mechanism) involves the metal center cycling through progressively higher oxidation states:
A Ru(III) site on the electrode surface is oxidized.
Sequential proton-coupled electron transfer (PCET) steps form Ru-OH, Ru=O, and Ru-OOH intermediates.
The O-O bond is formed, leading to the release of O₂ and regeneration of the initial ruthenium state.
The presence of chloride ions, as in [Ru(NH₃)₆]Cl₃, can influence the Oxygen Reduction Reaction (ORR). In some systems, high chloride concentrations can be detrimental, promoting the less-efficient two-electron reduction of oxygen to hydrogen peroxide instead of the desired four-electron reduction to water. researchgate.net
| Reaction | Catalyst Type | Typical Precursor | Key Mechanistic Feature | Overpotential (Typical Ru-based) |
| Oxygen Evolution (OER) | Ruthenium Oxide (RuO₂) | [Ru(NH₃)₆]Cl₃, RuCl₃ | Formation of high-valent Ru=O species. | Low (~176-340 mV @ 10 mA cm⁻²) nih.gov |
| Oxygen Reduction (ORR) | Ruthenium-based materials | [Ru(NH₃)₆]Cl₃ | Multi-electron transfer; sensitive to halide poisoning. | Varies greatly with catalyst structure. |
The Hydrogen Evolution Reaction (HER) is the cathodic half-reaction of water splitting. Ruthenium is a promising, cost-effective alternative to platinum for HER catalysis. mdpi.com Hexaammineruthenium(III) chloride is an excellent precursor for depositing ruthenium-based HER catalysts, such as metallic ruthenium nanoparticles or Ru-N-C materials, onto conductive supports. nih.gov
The HER mechanism on a catalyst surface proceeds via one of two pathways after the initial proton adsorption (Volmer step):
Tafel Step : Two adsorbed hydrogen atoms (H*) combine to form H₂.
Heyrovsky Step : An adsorbed hydrogen atom reacts with a proton and an electron from the solution to form H₂. rsc.org
The efficiency of catalysts derived from [Ru(NH₃)₆]Cl₃ depends on factors like particle size, the nature of the support, and the presence of promoters, which can enhance activity by modifying the electronic structure of the Ru sites. researchgate.net
Electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for mitigating climate change and storing renewable energy. Ruthenium complexes, particularly those with polypyridyl ligands, are effective molecular catalysts for this transformation. nih.govresearchgate.net
Hexaammineruthenium(III) chloride is primarily used as a precursor to synthesize heterogeneous catalysts for CO₂ valorization. For instance, it can be used to prepare Ru/Al₂O₃ catalysts that are active for CO₂ hydrogenation to produce methane (B114726) or other hydrocarbons.
The general mechanism for electrocatalytic CO₂ reduction by molecular ruthenium catalysts involves:
Reduction of the Ru complex at the electrode.
Coordination of a CO₂ molecule to the reduced ruthenium center.
A series of proton and electron transfer steps to the coordinated CO₂ molecule, leading to the cleavage of a C-O bond.
Release of the product (commonly carbon monoxide (CO) or formate (B1220265) (HCOO⁻)) and regeneration of the catalyst. researchgate.net The specific product is highly dependent on the catalyst structure and reaction conditions.
Photocatalytic Reactivity of this compound Systems
Hexaaminoruthenium(III) chloride, with the chemical formula [Ru(NH₃)₆]Cl₃, is a coordination compound that has garnered attention for its potential in various chemical applications, including photocatalysis. monash.eduresearchgate.net Its utility in this field is primarily attributed to the high oxidation state of the central ruthenium atom and its ability to participate in photo-induced electron transfer processes. monash.edunih.gov
The photocatalytic cycle of many ruthenium complexes, including those similar to hexaaminoruthenium(III) chloride, typically involves the absorption of light to form an excited state. This excited species can then engage in either an oxidative or reductive quenching cycle, depending on the reaction conditions and the substrates present. nih.gov In an oxidative quenching cycle, the excited complex is oxidized by an electron acceptor. In a reductive quenching cycle, it is reduced by an electron donor. nih.gov The resulting Ru(II) or Ru(IV) species are highly reactive intermediates that drive the desired chemical transformation before the catalyst is regenerated to its initial Ru(III) state, completing the catalytic cycle.
The photocatalytic activity of hexaaminoruthenium(III) chloride has been explored in various contexts, including photoreduction and photooxidation reactions. nih.gov While specific, detailed mechanistic studies on [Ru(NH₃)₆]Cl₃ as the primary photocatalyst are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of ruthenium-based photoredox catalysis. For instance, in the presence of a sacrificial electron donor, the excited [Ru(NH₃)₆]³⁺* can be reduced to [Ru(NH₃)₆]²⁺. This Ru(II) species is a potent reductant capable of driving various chemical reactions. Conversely, in the presence of a sacrificial electron acceptor, the excited state can be oxidized, initiating an oxidative catalytic cycle.
The efficiency of these photocatalytic systems is often dependent on the choice of sacrificial agent, which is consumed during the reaction to prevent the recombination of the charge-separated species and to regenerate the catalyst. nih.govrsc.org Common sacrificial agents include amines, alcohols, and inorganic salts. nih.govrsc.orgnih.gov
Table 1: Examples of Photocatalytic Reactions Involving Ruthenium Complexes
| Reaction Type | Substrate | Product | Photocatalyst System | Observations |
| Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | Ru(II) complex with a phenazine (B1670421) moiety | Turnover number of 240 for 10 hours with a quantum yield of 4.0%. nih.gov |
| CO₂ Reduction | Carbon Dioxide | Carbon Monoxide / Formic Acid | Function-integrated Ru complex | High turnover number (353 for 24 h) and product selectivity (97% for CO). monash.edu |
| Hydrogen Evolution | Protons (from water) | Hydrogen Gas | RuSPhphen / Co catalyst / Ascorbate | Enhanced stability and H₂ production compared to standard [Ru(bpy)₃]²⁺ systems. rsc.org |
Catalyst Stability, Deactivation Pathways, and Regeneration Strategies
The practical application of photocatalytic systems hinges on the stability of the photocatalyst. While hexaaminoruthenium(III) chloride is noted for its general stability under normal conditions, its performance and longevity in a photocatalytic cycle can be affected by several factors. monash.edursc.org
Catalyst Stability and Deactivation Pathways
One of the primary deactivation pathways for ruthenium ammine complexes in aqueous solutions is photoaquation, which involves the light-induced substitution of one or more ammonia ligands with water molecules. nih.gov This process can lead to the formation of less active or inactive catalytic species. The quantum yields for such photoaquation reactions can be influenced by factors like the pH of the solution. nih.gov For related ruthenium ammine complexes, such as [Ru(NH₃)₅(py)]²⁺, the quantum yield for pyridine (B92270) displacement is a function of the solution's acidity, suggesting competitive deactivation pathways. nih.gov
Another potential deactivation mechanism is the reduction of the Ru(III) center to Ru(0) or the formation of ruthenium oxide species, which can be irreversible and lead to a loss of catalytic activity. nih.gov In some ruthenium-based catalytic systems, severe oxidation of the ruthenium nanoparticles has been identified as a cause of deactivation. nih.gov The stability of ruthenium photocatalysts can also be compromised by ligand dissociation in their reduced or oxidized states, a process that is particularly relevant in aqueous environments. rsc.org
Table 2: Factors Influencing the Stability of Ruthenium-Based Photocatalysts
| Factor | Influence on Stability | Potential Deactivation Pathway |
| Solvent | Aqueous solutions can promote ligand exchange. | Photoaquation, formation of inactive aqua complexes. nih.gov |
| pH | Can affect the rate of photoaquation and the nature of the catalytic species. | Acid-dependent or independent ligand displacement. nih.gov |
| Sacrificial Agent | Can influence the redox state and coordination sphere of the catalyst. | Formation of stable, inactive complexes with the sacrificial agent or its byproducts. |
| Light Irradiation | Can induce ligand dissociation or structural changes. | Photosubstitution reactions leading to catalyst degradation. nih.gov |
| Oxygen | Can lead to the formation of inactive oxides. | Formation of irreversible bulk Ru oxide. nih.gov |
Regeneration Strategies
The regeneration of deactivated photocatalysts is a critical aspect of developing sustainable and cost-effective chemical processes. For heterogeneous photocatalysts, regeneration methods often involve washing to remove adsorbed species, followed by thermal treatment. rsc.org For instance, spent TiO₂ catalysts have been regenerated by washing with methanol (B129727) and hydrogen peroxide, with the H₂O₂ treatment being particularly effective due to its strong oxidizing properties. rsc.org
For homogeneous ruthenium catalysts used in other applications, regeneration strategies have also been explored. A patented process for regenerating a supported ruthenium catalyst involves treatment at elevated temperatures and reduced pressures. rsc.org In the context of ruthenium-poisoned fuel cell catalysts, electrochemical protocols have been developed to recover the catalyst's activity.
Supramolecular Chemistry and Self Assembly of Hexaaminorutheniumtris Ylium Chloride Systems
Directed Self-Assembly of Hexaaminorutheniumtris(ylium) Chloride into Ordered Architectures
The principles of non-covalent interaction are applied in directed self-assembly to construct specific, functional architectures. By carefully selecting molecular components and controlling reaction conditions, hexaammineruthenium(III) chloride can be guided to form both discrete, finite structures and extended, infinite networks. rsc.orgsigmaaldrich.com
Supramolecular cages and capsules are three-dimensional, cavity-containing structures formed from the assembly of smaller molecular building blocks. rsc.org These architectures are of significant interest for their ability to encapsulate other molecules, modulating their properties and reactivity. rsc.org
The formation of these cages often relies on coordination-driven self-assembly, where metal ions and organic ligands with specific geometries combine to create a thermodynamically favored, discrete product. nih.govnih.gov While hexaammineruthenium(III) itself is not typically the structural component of the cage walls due to its inertness, it can be a critical guest molecule. Its positive charge and ability to form hydrogen bonds can stabilize the cage structure from within or act as a template during its formation.
Research on related ruthenium complexes provides insight into this process. For example, substitution-inert ruthenium(II) polypyridyl complexes have been successfully used as panels or vertices in the self-assembly of discrete molecular cages, with palladium(II) ions acting as the connecting nodes. rsc.orgnih.gov These complex assemblies demonstrate the potential for incorporating ruthenium centers into well-defined, three-dimensional structures.
Beyond discrete cages, hexaammineruthenium(III) can participate in the formation of extended coordination networks, which are infinite, one-, two-, or three-dimensional structures. nih.gov These materials, which include coordination polymers and metal-organic frameworks (MOFs), are built from metal nodes linked by organic bridging ligands. nih.gov
The role of [Ru(NH₃)₆]³⁺ in these systems is often as a charge-balancing counter-ion or as a guest within the pores of the network. Its presence is not passive; through electrostatic and hydrogen-bonding interactions with the framework walls, it can influence the network's topology, stability, and properties. For instance, the inclusion of charged guests like hexaammineruthenium(III) can tune the electronic properties of the framework or influence its adsorption capabilities for other molecules. The synthesis of bimetallic complexes, such as those involving silver cyanide, showcases how [Ru(NH₃)₆]³⁺ can be incorporated into extended crystalline lattices. sigmaaldrich.com
Structural Characterization of Self-Assembled this compound Systems
Determining the precise structure of the complex architectures formed by self-assembly is crucial for understanding their function. A variety of analytical techniques are employed to characterize these systems in both the solid state and in solution. nih.govmdpi.com
Single-crystal X-ray diffraction is the definitive method for obtaining a detailed three-dimensional structure of crystalline materials, revealing exact bond lengths, angles, and the arrangement of molecules in the crystal lattice. mdpi.com This technique has been used to characterize dinuclear ruthenium(III) complexes and complex cages containing ruthenium centers. nih.govmdpi.com For assemblies that remain in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the structure and symmetry of the assembled cage or complex. rsc.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for confirming the composition of large, discrete supramolecular assemblies like cages, providing a precise mass that corresponds to the expected structure. rsc.orgnih.gov Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of the hexaammineruthenium(III) ion and how its interactions within an assembly (e.g., on a modified electrode surface) affect its electronic behavior. researchgate.netresearchgate.net To visualize and quantify the non-covalent interactions holding the assemblies together, computational methods like Hirshfeld surface analysis are used. mdpi.comrsc.org
| Characterization Technique | Information Obtained | Application Context |
| Single-Crystal X-ray Diffraction | Provides precise 3D atomic coordinates, bond lengths, and angles. mdpi.com | Determining the solid-state structure of coordination networks and crystalline complexes. nih.govmdpi.com |
| NMR Spectroscopy | Elucidates the structure, symmetry, and dynamics of molecules in solution. nih.gov | Characterizing the formation and structure of supramolecular cages in solution. rsc.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of intact supramolecular complexes. rsc.org | Confirming the molecular weight and composition of discrete, high-mass cages. rsc.orgnih.gov |
| Cyclic Voltammetry (CV) | Probes redox potentials and electron transfer kinetics. researchgate.netresearchgate.net | Investigating the electrostatic interactions of [Ru(NH₃)₆]³⁺ with charged surfaces and DNA. researchgate.net |
| Hirshfeld Surface Analysis | Maps and quantifies intermolecular non-covalent interactions in a crystal structure. mdpi.com | Visualizing and understanding the contribution of hydrogen bonds and other contacts to crystal packing. mdpi.comrsc.org |
Tunable Functional Properties of Supramolecular Assemblies
The functional properties of supramolecular assemblies incorporating Hexaaminoruthenium(III) chloride are not static; they can be precisely modulated by external stimuli. This tunability is a hallmark of well-designed supramolecular systems, allowing for dynamic control over their electrochemical and binding characteristics. Key parameters such as the ionic environment, pH, and the presence of specific molecular guests can be used to alter the assembly's function, paving the way for applications in sensing, controlled release, and catalysis.
The primary mechanisms for tuning these properties revolve around altering the non-covalent interactions that govern the self-assembly process. For Hexaaminoruthenium(III) chloride, a highly charged cationic complex, electrostatic interactions are paramount. Therefore, changes in the local environment that affect these electrostatic forces can significantly impact the structure and, consequently, the function of the entire assembly.
Redox Potential Modulation
The inherent redox activity of the Ruthenium(III) center is one of the most significant functional properties of these assemblies. The standard reduction potential of the Ru(III)/Ru(II) couple can be finely tuned by the supramolecular environment. Encapsulation of the complex within a host molecule or its association with a charged surface can alter the electron density around the ruthenium core, thereby shifting its redox potential.
For instance, the substitution of terminal ligands in ruthenium complexes has been shown to systematically alter their redox potentials. In a study on related hexanuclear rhenium complexes, replacing terminal chloride ligands with various N-heteroaromatic ligands led to a predictable, positive shift in the redox potential. nih.govresearchgate.netbohrium.comnih.gov The extent of this shift was found to be linearly correlated with the electron-donating ability of the new ligand, as indicated by its pKa value. nih.govbohrium.comnih.gov This principle of tuning redox potential through ligand modification can be extended to the supramolecular domain, where the "ligand" is a host molecule or a functional group on a self-assembled monolayer (SAM). While direct studies on Hexaaminoruthenium(III) chloride are less common, the principle remains that association with electron-withdrawing groups within an assembly will make the reduction of the Ru(III) center more favorable, shifting the potential to more positive values. Conversely, electron-donating environments will have the opposite effect.
Tunable Binding Affinity
The electrostatic binding of Hexaaminoruthenium(III) chloride to anionic partners, such as DNA or anionic SAMs, is highly dependent on the ionic strength of the surrounding medium. researchgate.net The trivalent cation competes with other cations in the solution for binding sites on the negatively charged host. By increasing the concentration of competing ions, the binding affinity of the ruthenium complex can be significantly reduced.
This effect was quantified in a study involving the binding of Hexaaminoruthenium(III) chloride to a peptide nucleic acid (PNA)-DNA duplex immobilized on a gold electrode. researchgate.net The binding constant (K) was found to be highly sensitive to the concentration of sodium chloride in the buffer. This demonstrates that the association and dissociation of the ruthenium complex can be controlled simply by adjusting the salt concentration of the solution.
Research has provided specific binding constants for Hexaaminoruthenium(III) chloride with various self-assembled systems, highlighting how the nature of the binding partner and the ionic environment can tune the strength of the interaction.
| Host System | Binding Constant (K) (M⁻¹) | Measurement Conditions |
| Compact monolayer of 2-mercaptobenzimidazole-5-sulfonate (MBIS) on Au(111) | 4.0 (± 0.4) x 10⁶ | 10⁻² M LiClO₄ |
| Dilute PNA-DNA monolayer on a gold electrode | 2.9 (± 0.3) x 10⁵ | 0.01 M Tris-HCl buffer |
Interactive Data Table: Binding Affinity of Hexaaminoruthenium(III) Chloride
pH-Responsive Assemblies
The functional properties of supramolecular systems containing Hexaaminoruthenium(III) chloride can also be tuned by pH. This is particularly relevant when the assembly includes components with ionizable groups, such as carboxylic acids or amines, as is common in systems involving peptides or certain types of SAMs. nih.govnih.gov
Guest-Induced Functional Changes
In host-guest systems, such as those involving cucurbiturils, the functional properties of the assembly can be tuned by the introduction of a competing guest molecule. An indicator displacement assay is a prime example of this principle. In one such system, the electroactive Hexaaminoruthenium(III) cation was used as an indicator that could be displaced from a receptor by a target analyte. researchgate.net The stronger binding of the analyte to the receptor releases the ruthenium complex, leading to a measurable change in the electrochemical signal. This demonstrates a clear mechanism for tuning the system's function—in this case, its electrochemical response—through the introduction of a specific chemical stimulus.
Bioinorganic Chemistry and Advanced Electron Transfer Modeling with Hexaaminorutheniumtris Ylium Chloride
Hexaaminorutheniumtris(ylium) Chloride as a Bioinorganic Electron Transfer Probe
The [Ru(NH₃)₆]³⁺ complex is a classic example of an outer-sphere redox agent, meaning it exchanges electrons with other molecules without forming a direct covalent bond. This characteristic is pivotal to its function as a probe in biological systems, where it can interact with and transfer electrons to or from redox-active biomolecules.
Mimicry of Biological Electron Transfer Chains and Metalloenzymes
This compound and its derivatives are extensively used to mimic the function of natural metalloenzymes and electron transfer chains. nih.gov In biological systems, electrons are often shuttled over long distances between protein-bound metal centers. By covalently attaching ruthenium complexes to the surface of proteins, researchers can create artificial metalloproteins that model these natural processes. caltech.edu These ruthenium-modified proteins allow for the systematic study of the factors that control electron transfer, such as distance, driving force, and the nature of the intervening protein medium. caltech.edunih.gov
For instance, the kinetics of electron transfer in ruthenium-modified cytochrome c and azurin (B1173135) have been extensively studied to understand the principles governing biological electron transport. nih.govntnu.edu.tw These studies provide insights into how nature has optimized electron transfer pathways within and between proteins. The versatility of ruthenium chemistry allows for the fine-tuning of the redox potential, offering a level of control that is not possible with native biological systems alone. caltech.edu
Investigation of Long-Range Electron Transfer in Biological Systems
One of the most significant contributions of hexaaminoruthenium-based probes has been in the investigation of long-range electron transfer (LRET) in proteins. nih.gov By attaching a ruthenium complex to a specific site on a protein's surface, it is possible to initiate an electron transfer reaction to or from a native redox center within the protein, such as a heme or a copper ion. nih.gov The rate of this electron transfer can then be measured, providing a direct probe of the efficiency of the pathway between the ruthenium complex and the native center.
Studies on ruthenium-modified proteins have demonstrated that the rate of electron transfer does not simply decrease with the straight-line distance between the donor and acceptor. Instead, the specific pathway of covalent and hydrogen bonds, and even through-space jumps, that connects the two sites plays a crucial role. nih.gov The analysis of electron transfer rates in a series of ruthenium-modified cytochromes and azurins has revealed an exponential decay of the rate with increasing metal-metal separation, with a decay constant of approximately 1.06 Å⁻¹. nih.govntnu.edu.tw
Interactive Table: Electron Transfer Rates in Ruthenium-Modified Proteins
| Modified Protein | Redox Partner | Donor-Acceptor Distance (Å) | Electron Transfer Rate (s⁻¹) | Reference |
| Ru(His48)-Myoglobin | Fe(II) heme | 13.5 | 3.2 x 10⁵ | dtic.mil |
| Ru(His70)-Myoglobin | Fe(II) heme | 17.6 | 7.2 x 10⁷ | dtic.mil |
| Ru(His83)-Azurrin | Cu(I) | ~17.8 | 1.8 x 10⁶ | nih.gov |
| Ru(His33)-Cytochrome c | Fe(II) heme | ~12.3 | 2.0 x 10⁵ | nih.gov |
Note: The specific ruthenium complex used in these studies is often a derivative of [Ru(bpy)₂(im)(His)]²⁺, where bpy is 2,2'-bipyridine (B1663995) and im is imidazole, attached to a histidine residue on the protein surface.
Quantitative Measurement of Reorganization Energies in Bioinspired Systems
The reorganization energy (λ) is a critical parameter in Marcus theory, which describes the rate of electron transfer. It represents the energy required to distort the reactants and the surrounding solvent molecules to the geometry of the transition state. Hexaaminoruthenium complexes have been instrumental in the experimental determination of reorganization energies in biological systems.
A driving-force study utilizing ruthenium-modified derivatives of cytochrome c has allowed for the determination of the reorganization energy for the Fe²⁺ → Ru³⁺ electron transfer reaction, which was found to be 0.8 eV. nih.govntnu.edu.tw This value provides a quantitative measure of the energetic barrier associated with the structural rearrangements that accompany electron transfer in this system. By systematically varying the ruthenium complex, and thus the driving force of the reaction, a parabolic relationship between the logarithm of the rate constant and the driving force can be plotted, from which the reorganization energy can be extracted. The self-exchange rate constant for the [Ru(NH₃)₆]²⁺/³⁺ couple is 8 x 10² M⁻¹s⁻¹, which is intermediate compared to other transition metal aqua and ammine complexes, reflecting a moderate reorganization energy barrier. tamu.edu
Interactions of this compound with Biological Macromolecules for Electron Transfer Studies
The cationic nature of the [Ru(NH₃)₆]³⁺ complex facilitates its interaction with negatively charged biological macromolecules such as DNA and many proteins. This interaction is often electrostatic and can be a prerequisite for electron transfer.
The binding of [Ru(NH₃)₆]³⁺ to DNA has been shown to occur primarily through electrostatic interactions with the phosphate (B84403) backbone. This interaction can influence the structure of DNA, as indicated by changes in its melting temperature. Such binding provides a pathway for electron transfer along the DNA duplex, a process that is of fundamental interest in the context of DNA damage and repair.
In the realm of protein studies, hexaaminoruthenium(III) chloride has been used as a redox-active probe to study the electron transfer properties of various proteins. For example, it has been employed in studies of the mitochondrial NADH-ubiquinone oxidoreductase. acs.org Furthermore, the [Ru(NH₃)₆]³⁺/²⁺ redox couple has been utilized as a mediator in photoelectrochemical immunoassays, highlighting its role in advanced bioanalytical techniques. acs.org In these systems, the ruthenium complex facilitates signal amplification through redox cycling. acs.org
Future Research Trajectories and Emerging Paradigms for Hexaaminorutheniumtris Ylium Chloride
Integration of Hexaaminorutheniumtris(ylium) Chloride into Hybrid Materials and Nanostructures
The next frontier for hexaammineruthenium(III) chloride involves its deliberate integration into functional hybrid materials and nanostructures. This trajectory moves beyond its use as a simple molecular species to exploiting its properties as a building block for materials with tailored functions.
Functionalized Nanoparticles: Research is directed towards using hexaammineruthenium(III) chloride to functionalize nanoparticles, creating novel systems for catalysis and sensing. For instance, it can serve as a precursor for depositing ruthenium (Ru) onto supports like alumina (B75360) (Al₂O₃) to create catalysts for processes such as CO₂ hydrogenation. sigmaaldrich.com The well-defined coordination sphere of the complex allows for controlled synthesis of highly dispersed metallic nanoparticles.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: A significant area of exploration is the incorporation of hexaammineruthenium(III) as a node or guest within metal-organic frameworks. The inherent porosity and tunable nature of MOFs provide a unique environment to study the electrochemical and photophysical properties of the ruthenium complex in confined spaces. This could lead to the development of new electrocatalysts or materials for selective molecular recognition.
Bimetallic and Polymetallic Architectures: The ability of hexaammineruthenium(III) chloride to participate in the formation of bimetallic complexes, such as [Ru(NH₃)₆][Ag(CN)₂]₃·2H₂O, opens avenues for creating intricate polymetallic structures. sigmaaldrich.com Future work will focus on designing and synthesizing novel heterometallic systems where the hexaammineruthenium cation acts as a charge-balancing agent or as an active electronic component, influencing the magnetic or optical properties of the resulting material.
Host-Guest Systems: The encapsulation of hexaammineruthenium(III) within host molecules like cucurbit[n]urils is an emerging area. nih.govacs.org Such host-guest complexes can enhance the stability of the ruthenium cation and modulate its reactivity. Investigating these interactions provides insights into supramolecular chemistry and can lead to the development of systems for targeted delivery or controlled release, particularly in the context of bioinorganic chemistry. nih.gov
Table 1: Examples of Hybrid Materials Incorporating Hexaammineruthenium(III) Chloride
| Material Type | Precursor/Component | Potential Application | Research Focus |
| Supported Catalyst | Hexaammineruthenium(III) chloride | CO₂ Hydrogenation | Synthesis of Ru/Al₂O₃ catalysts sigmaaldrich.com |
| Bimetallic Complex | Hexaammineruthenium(III) chloride | Electronic Materials | Formation of [Ru(NH₃)₆][Ag(CN)₂]₃·2H₂O sigmaaldrich.com |
| Host-Guest System | Hexaammineruthenium(III) arene complexes (analogous systems) | Drug Delivery, Stability | Encapsulation in Cucurbit[n]urils nih.govacs.org |
Development of Novel Spectroscopic and Computational Methodologies for Advanced Studies
To fully unlock the potential of hexaammineruthenium(III) chloride in advanced applications, researchers are developing and applying more sophisticated characterization and modeling techniques. These methods aim to provide a deeper understanding of its electronic structure and dynamics.
Advanced Spectroscopic Techniques: The limitations of conventional spectroscopy are being addressed by novel methods. Ligand K-edge X-ray Absorption Spectroscopy (XAS), for example, offers a powerful tool to experimentally quantify the covalency of metal-ligand bonds by probing transitions from ligand 1s orbitals. acs.org Applying such techniques to hexaammineruthenium(III) and its derivatives can provide precise information on how the electronic structure changes upon redox reactions or incorporation into different environments. acs.org Time-resolved spectroscopic methods, from ultrafast optical spectroscopy to time-resolved electron paramagnetic resonance (EPR), will be crucial for tracking the intricate details of electron transfer processes initiated by light or other stimuli. youtube.com
High-Level Computational Chemistry: Density Functional Theory (DFT) has become a standard tool for investigating the geometries and electronic properties of ruthenium complexes. nih.govacs.orgmdpi.com Future efforts will focus on employing more advanced computational protocols, such as combining DFT with methods like the quantum theory of atoms in molecules (QTAIM) or extended transition state-energy decomposition analysis (ETS-EDA) to gain deeper insights into bonding and reactivity. acs.org Molecular dynamics (MD) simulations are also being used to model the interaction of ruthenium complexes with complex biological environments, such as proteins, providing a dynamic picture of the coordination and interaction at the molecular level. acs.orgnih.gov
Table 2: Advanced Methodologies for Studying Ruthenium Complexes
| Methodology | Application | Insights Gained | Reference |
| Ligand K-edge XAS | Quantifying Metal-Ligand Covalency | Electronic structure, orbital composition | acs.org |
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Stable geometries, reaction pathways | nih.govacs.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulating Complex Interactions | Host-guest binding, protein interactions | nih.govacs.org |
| Time-Resolved Spectroscopy | Studying Dynamic Processes | Electron transfer dynamics, excited state lifetimes | youtube.com |
Exploration of Hexaamminerutheniumtris(ylium) Chloride in Quantum Information Science and Molecular Devices
The unique and well-characterized electron spin properties of ruthenium complexes are drawing attention from the field of quantum information science (QIS). Hexaammineruthenium(III), with its d⁵ electronic configuration and potential for stable redox states, presents an intriguing candidate for fundamental studies in this area.
Molecular Qubits: The electron spin of a paramagnetic species like hexaammineruthenium(III) can, in principle, serve as a quantum bit (qubit), the basic unit of quantum information. Research is exploring the design of molecular systems where electron spin qubit pairs can be generated and their quantum states controlled. youtube.com While much work has focused on photogenerated spin pairs in donor-acceptor molecules, the fundamental properties of stable complexes like hexaammineruthenium(III) could be leveraged in solid-state or solution-phase systems. The key challenges lie in achieving long coherence times and developing methods to manipulate and read out the spin state.
Molecular Spintronics: This field aims to use the spin of electrons, in addition to their charge, to process information. The predictable redox behavior of hexaammineruthenium(III) makes it an excellent model for studying electron transport through single molecules or molecular junctions. By anchoring the complex between electrodes, it may be possible to create a molecular switch or transistor where the current flow is modulated by the redox state of the ruthenium center, controlled by a gate electrode.
Synergy with Quantum Information Theory: The flourishing field of quantum information theory is providing new conceptual tools to understand complex quantum systems. rsc.orguni-muenchen.de Applying concepts like entanglement and correlation from QIT to the electronic structure of coordination complexes like hexaammineruthenium(III) can offer novel perspectives on electron correlation, a fundamental challenge in quantum chemistry. rsc.org This theoretical synergy could pave the way for designing more efficient and robust molecular systems for quantum applications.
Predictive Modeling and Machine Learning Applications in Ruthenium Coordination Chemistry
The complexity of ruthenium coordination chemistry presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). ijsat.orgijsat.orgnumberanalytics.com These data-driven approaches are set to revolutionize how ruthenium-based compounds are discovered, characterized, and optimized.
Accelerated Discovery of Novel Complexes: Machine learning models can be trained on large datasets of known ruthenium complexes and their properties. researchgate.netnih.gov These models can then predict the properties of new, hypothetical compounds, dramatically accelerating the search for materials with desired characteristics, such as specific catalytic activity or antibacterial properties. researchgate.netchemistryworld.com This approach allows researchers to screen vast chemical spaces computationally before committing to resource-intensive laboratory synthesis. ijsat.orgnumberanalytics.com
Predicting Spectroscopic and Electronic Properties: ML is being applied to predict the outcomes of complex spectroscopic measurements and quantum chemical calculations. ijsat.orgijsat.org For a compound like hexaammineruthenium(III), models could be developed to predict its redox potential, UV-Vis absorption spectra, or even the stability of its various coordination derivatives, based solely on its structural features. This can guide experimental design and aid in the interpretation of complex data. acs.org
Catalyst Design and Optimization: An innovative application of AI is in the design and optimization of catalysts. arxiv.orgcmu.eduarxiv.org AI workflows can integrate information from scientific literature with experimental data to suggest optimal synthesis conditions or novel catalyst compositions. arxiv.orgarxiv.org For ruthenium-based catalysts derived from precursors like hexaammineruthenium(III) chloride, ML models can help identify alloys or supports that enhance stability and activity, for example, in green hydrogen production. cmu.edu
Table 3: Machine Learning Applications in Ruthenium Chemistry
| Application Area | ML Approach | Objective | Reference |
| Drug Discovery | Model Training on Known Compounds | Predict antibacterial activity of new Ru complexes | researchgate.netnih.govchemistryworld.com |
| Catalyst Design | High-Throughput Screening & ML Models | Identify stable and active Ru-based catalysts | numberanalytics.comcmu.edu |
| Property Prediction | Data-driven Modeling | Predict chemical properties, analyze structures | ijsat.orgijsat.orgacs.org |
| Workflow Automation | AI-driven Experimentation | Optimize catalyst synthesis parameters | arxiv.orgarxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
